molecular formula C15H10N2S B5635573 2-(2-thienyl)imidazo[2,1-a]isoquinoline

2-(2-thienyl)imidazo[2,1-a]isoquinoline

Cat. No.: B5635573
M. Wt: 250.32 g/mol
InChI Key: LYUNEGGFOJLIOK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)imidazo[2,1-a]isoquinoline is a sophisticated heterotetracyclic compound formed by the fusion of imidazole, isoquinoline, and thiophene rings . This structure places it within the imidazoquinoline family, a class of nitrogen-containing heterocycles renowned for a broad spectrum of significant pharmacological properties and versatile optical characteristics . The molecular formula is C₁₆H₁₀N₂OS, and it features four rings and a calculated logP of 4.03, indicating its potential for promising research applications . This compound is of high interest in medicinal chemistry and drug discovery. Imidazoquinoline hybrids, in general, have demonstrated an extensive range of biological activities, including serving as antiviral, antifungal, anticancer, and antibacterial agents . Furthermore, specific derivatives of the related benzo[4,5]imidazo[2,1-a]isoquinoline scaffold have been studied for their potential to inhibit topoisomerase I and cyclic AMP-dependent protein kinase (PKA), highlighting the promise of this structural class in developing enzyme inhibitors and anticancer therapies . Beyond pharmaceutical applications, the extended, rigid aromatic system of imidazo[2,1-a]isoquinolines makes them attractive candidates in material science. Recent research has explored isoquinoline-based derivatives for their non-linear optical (NLO) properties, which are critical for applications in optical communications, sensing, and optoelectronic devices . The compound's structure can be synthesized through advanced catalytic methods, such as rhodium(III)-catalyzed [4+2] annulation reactions, which allow for precise structural control . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNEGGFOJLIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and electronic effects between 2-(2-thienyl)imidazo[2,1-a]isoquinoline and related derivatives:

Compound Substituent/Modification Key Properties References
2-Methylimidazo[2,1-a]isoquinoline Methyl at 2-position Lower π-conjugation; limited biological activity compared to aryl/hetaryl derivatives.
2-Phenylimidazo[2,1-a]isoquinoline Phenyl at 2-position Improved lipophilicity; moderate anticancer activity (IC₅₀ ~1–5 µM).
This compound Thienyl at 2-position Enhanced electron density and conjugation; fluorescence potential; improved DNA intercalation.
Benzo[4,5]imidazo[2,1-a]isoquinoline Benzene-fused core Higher planarity; potent topoisomerase I inhibition (IC₅₀ < 0.1 µM).
Pyrido[2,1-a]isoquinoline Pyridine-fused core Reduced electron density; antimicrobial activity (MIC ~10 µg/mL).

Key Observations :

  • Electron-Rich Substituents : The 2-thienyl group provides stronger electron-donating effects than phenyl or alkyl groups, enhancing redox stability and photophysical properties .
  • Planarity : Benzene-fused derivatives exhibit higher planarity, improving DNA intercalation but reducing solubility compared to thienyl-substituted analogs .

Challenges :

  • Thienyl groups may complicate regioselectivity during acylation, as hetaryl rings undergo acetylation at multiple sites .
  • Direct acylation of 2-thienyl derivatives is less efficient than for phenyl analogs, requiring indirect methods (e.g., 3-chloroacetylacetone intermediates) .

Anticancer Activity :

  • This compound: Exhibits cytotoxicity (IC₅₀ ~0.5–1 µM) in colon and breast cancer cell lines, comparable to benzo-fused derivatives but with better solubility .
  • 1-Carboxamide benzimidazo[2,1-a]isoquinoline: Superior activity (IC₅₀ < 0.1 µM) due to DNA minor groove binding, but poor bioavailability .

Fluorescence :

  • Thienyl-substituted derivatives show blue-green emission (λₑₘ ~450–500 nm) with high quantum yields (Φ ~0.4–0.6), outperforming phenyl analogs (Φ ~0.2–0.3) .
  • Pyrrolo[2,1-a]isoquinolines exhibit red-shifted emission but lower stability .

Q & A

Q. What are the established synthetic routes for 2-(2-thienyl)imidazo[2,1-a]isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, where substituent diversity is controlled by the choice of diazoketoester coupling partners . Copper-catalyzed Sonogashira coupling/hydroamination reactions between 2-(2-bromophenyl)imidazoles and terminal alkynes also yield imidazo[2,1-a]isoquinoline derivatives, tolerating both electron-donating (-OMe, -Me) and electron-withdrawing (-F, -Cl) groups . Key variables include catalyst loading (e.g., 5 mol% Cp*RhCl₂ for annulation), solvent (acetonitrile for Sonogashira), and temperature (reflux conditions). Yields typically range from 51% to 90%, depending on substituents .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing thienyl and imidazo-isoquinoline moieties.
  • HPLC : Purity assessment via reverse-phase HPLC with UV detection (λ = 254 nm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₇H₁₁N₃O₂S for nitro derivatives) .
  • X-ray Crystallography : Resolves regioselectivity in cyclization products, critical for structural validation .

Q. What biological activities are reported for imidazo[2,1-a]isoquinoline derivatives?

  • Methodological Answer : Derivatives exhibit anticancer (topoisomerase I inhibition), anti-HIV-1, and antimicrobial activities. For example, benzo[4,5]imidazo[2,1-a]isoquinolines inhibit PKA catalytic subunits, with IC₅₀ values determined via enzyme-linked immunosorbent assays (ELISAs) . Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., -NO₂) at the 2-position for enhanced cytotoxicity .

Advanced Research Questions

Q. How can catalytic systems be optimized for regioselective synthesis of thienyl-substituted derivatives?

  • Methodological Answer : Rhodium(III) catalysts (e.g., Cp*RhCl₂) enable intramolecular double C–H activation, favoring 5- or 6-substituted products. Steric effects from ortho-substituents reduce yields (e.g., 2c: 62% vs. 2a: 85%), necessitating ligand screening (e.g., AgSbF₆ as co-catalyst) . Computational modeling (DFT) predicts regioselectivity by analyzing transition-state energies for cyclization pathways .

Q. What strategies address conflicting data on biological activity across structurally similar analogs?

  • Methodological Answer :
  • SAR Studies : Systematic substitution at the 2-position (e.g., thienyl vs. nitrophenyl) reveals that electron-deficient groups enhance DNA intercalation, validated via fluorescence quenching assays .
  • In Silico Docking : Molecular dynamics simulations identify binding affinities to targets like topoisomerase I, resolving discrepancies in reported IC₅₀ values .
  • Meta-Analysis : Cross-referencing cytotoxicity data (e.g., NCI-60 screening) with substituent electronic parameters (Hammett σ constants) clarifies trends .

Q. How do photophysical properties of 2-(2-thienyl) derivatives compare to other analogs?

  • Methodological Answer : Thienyl-substituted derivatives exhibit red-shifted UV-Vis absorption (λₐᵦₛ = 420–450 nm) due to extended π-conjugation, confirmed via time-resolved fluorescence. Quantum yields (Φ = 0.15–0.35) are lower than phenyl analogs, attributed to sulfur-induced non-radiative decay . Transient absorption spectroscopy quantifies triplet-state lifetimes for optoelectronic applications .

Q. What are the safety considerations for handling this compound in vitro and in vivo?

  • Methodological Answer :
  • In Vitro : Use fume hoods and PPE due to nitro group-derived NOₓ emissions during decomposition .
  • In Vivo : Reproductive toxicity observed in guinea pigs (TDLo = 75 mg/kg) necessitates dose-response studies using OECD guidelines .
  • Analytical Monitoring : LC-MS/MS detects trace metabolites in biological matrices .

Key Challenges and Future Directions

  • Catalyst Recycling : Develop heterogeneous Rh catalysts to reduce costs .
  • Toxicity Mitigation : Explore prodrug strategies for nitro-containing derivatives .
  • Multi-target Screening : Use CRISPR-Cas9 libraries to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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